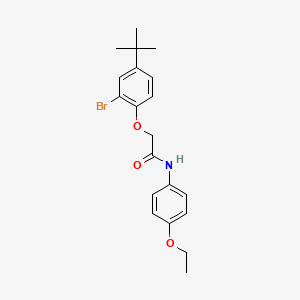
2-(2-bromo-4-tert-butylphenoxy)-N-(4-ethoxyphenyl)acetamide
Overview
Description
2-(2-bromo-4-tert-butylphenoxy)-N-(4-ethoxyphenyl)acetamide, also known as BTEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTEA is a synthetic compound that belongs to the family of acetamides and has a molecular weight of 433.52 g/mol.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-tert-butylphenoxy)-N-(4-ethoxyphenyl)acetamide is not fully understood. However, it has been proposed that this compound exerts its anti-cancer activity by inducing apoptosis, a programmed cell death process, in cancer cells. This compound has also been shown to inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-cancer activity by inducing apoptosis in cancer cells. This compound has also been shown to inhibit the activity of acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain, which may improve memory and learning. However, the biochemical and physiological effects of this compound are still being studied, and further research is needed to fully understand its effects on human health.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(2-bromo-4-tert-butylphenoxy)-N-(4-ethoxyphenyl)acetamide is its potent anti-cancer activity, which makes it a potential drug candidate for the treatment of cancer. This compound is also relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the study of 2-(2-bromo-4-tert-butylphenoxy)-N-(4-ethoxyphenyl)acetamide. One potential direction is to explore the use of this compound as a potential drug candidate for the treatment of Alzheimer's disease. Another potential direction is to study the mechanism of action of this compound in more detail to fully understand its effects on cancer cells and acetylcholinesterase. Additionally, future research can explore the use of this compound as a potential ligand for the synthesis of metal-organic frameworks for various applications in material science.
Scientific Research Applications
2-(2-bromo-4-tert-butylphenoxy)-N-(4-ethoxyphenyl)acetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been explored as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and inflammation. This compound has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of Alzheimer's disease. In material science, this compound has been explored as a potential ligand for the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
properties
IUPAC Name |
2-(2-bromo-4-tert-butylphenoxy)-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO3/c1-5-24-16-9-7-15(8-10-16)22-19(23)13-25-18-11-6-14(12-17(18)21)20(2,3)4/h6-12H,5,13H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSNAIUAVBXZGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C(C)(C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(2-nitrophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4653206.png)
![2-(4-chlorophenyl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B4653220.png)
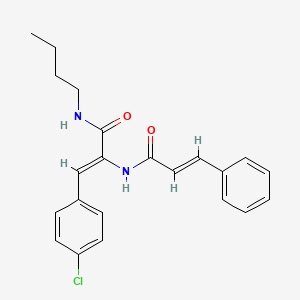
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4653242.png)
![N-bicyclo[2.2.1]hept-2-yl-2-(2-fluorophenoxy)butanamide](/img/structure/B4653245.png)
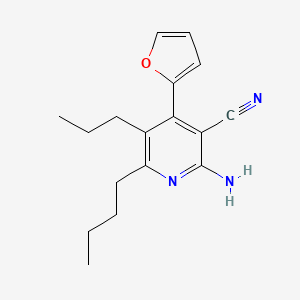
![N-(4-bromo-2,6-dimethylphenyl)-2-{[5-(5-chloro-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4653254.png)

![N-[(butylamino)carbonothioyl]-2,4-dichlorobenzamide](/img/structure/B4653267.png)
![2,2,3,3-tetrafluoropropyl 5-[(3-bromophenyl)amino]-5-oxopentanoate](/img/structure/B4653268.png)
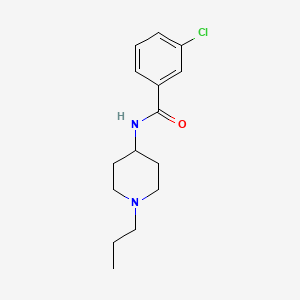
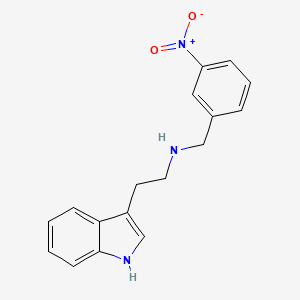
![N,N-diethyl-4-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4653299.png)
![2-[(4-allyl-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4653304.png)